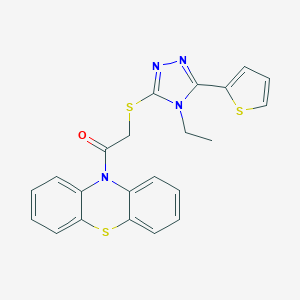
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide, also known as ETT, is a highly versatile compound with numerous applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is not fully understood, but it is thought to work by binding to the active site of enzymes and preventing their activity. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, making it a potential treatment for a variety of diseases. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have anticancer properties, making it a promising tool in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is its versatility. It can be used in a variety of applications, from enzyme inhibition to microbial activity. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is highly stable and can be stored for long periods of time without losing its activity. However, one limitation of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is its cost. It is a relatively expensive compound, making it less accessible to researchers with limited funding.
Direcciones Futuras
There are numerous future directions for the use of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide in scientific research. One potential application is in the development of new drugs. 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have a range of biological activities, making it a promising starting point for the development of new drugs. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide could be used in the study of enzyme inhibition and microbial activity, providing valuable insights into these processes. Finally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide could be used in the study of oxidative stress and inflammation, potentially leading to the development of new treatments for diseases such as cancer and Alzheimer's.
Conclusion
In conclusion, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is a highly versatile compound with numerous applications in scientific research. Its unique properties make it an important tool in the study of enzyme inhibition, microbial activity, and oxidative stress. While there are limitations to its use, such as its cost, the potential future directions for 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide are numerous, making it an exciting area of research for scientists around the world.
Métodos De Síntesis
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide can be synthesized through the condensation of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and 2-(10H-phenothiazin-10-yl)acetic acid in the presence of phosphorous oxychloride. This process yields a highly pure compound that can be used in a variety of applications.
Aplicaciones Científicas De Investigación
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase, making it an important tool in the study of enzyme inhibition. Additionally, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide has been found to have antifungal and antibacterial properties, making it useful in the study of microbial activity.
Propiedades
Fórmula molecular |
C22H18N4OS3 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H18N4OS3/c1-2-25-21(19-12-7-13-28-19)23-24-22(25)29-14-20(27)26-15-8-3-5-10-17(15)30-18-11-6-4-9-16(18)26/h3-13H,2,14H2,1H3 |
Clave InChI |
LLRLXMDBWCEYQH-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CS5 |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292784.png)
![2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B292785.png)
![2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B292786.png)
![7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione](/img/structure/B292790.png)
![4-[2-(4-bromophenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B292791.png)
![4-(2-Oxopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one](/img/structure/B292792.png)
![5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile](/img/structure/B292795.png)
![5-Hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B292796.png)
![3-[(4-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292797.png)

![4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292800.png)
![6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292805.png)